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Compound of Interest

Compound Name:
6-Methoxy-[1,1'-biphenyl]-3-amine

hydrochloride

Cat. No.: B027535 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for the compound 6-Methoxy-[1,1'-biphenyl]-3-amine. This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis, offering a detailed look at the compound's structural

characterization through NMR spectroscopy.

Chemical Structure
6-Methoxy-[1,1'-biphenyl]-3-amine, with the molecular formula C₁₃H₁₃NO, is a biphenyl

derivative containing a methoxy and an amine functional group on one of the phenyl rings. The

structural arrangement of this molecule dictates its unique spectral signature.

Figure 1: Chemical structure of 6-Methoxy-[1,1'-biphenyl]-3-amine.

Predicted NMR Spectral Data
Precise, experimentally verified ¹H and ¹³C NMR data for 6-Methoxy-[1,1'-biphenyl]-3-amine are

not readily available in the surveyed literature. However, based on established principles of

NMR spectroscopy and analysis of structurally similar compounds, a predicted spectral dataset

has been compiled. The chemical shifts for methoxy groups typically appear around 3.8 ppm in

¹H NMR and 55-60 ppm in ¹³C NMR spectra. Aromatic protons and carbons exhibit signals in
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the range of 6.5-8.0 ppm and 110-160 ppm, respectively, with their exact shifts influenced by

the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for 6-Methoxy-[1,1'-biphenyl]-3-

amine. These predictions are based on the analysis of related biphenyl structures.

Chemical Shift
(δ) (ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Integration Assignment

~ 7.50 - 7.30 m - 5H

Ar-H

(unsubstituted

phenyl ring)

~ 7.00 - 6.80 m - 3H
Ar-H (substituted

phenyl ring)

~ 3.85 s - 3H -OCH₃

~ 3.70 br s - 2H -NH₂

Disclaimer: The data presented in this table is predicted based on analogous compounds and

has not been experimentally verified for 6-Methoxy-[1,1'-biphenyl]-3-amine.

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data, outlining the anticipated chemical shifts for the carbon atoms in 6-

Methoxy-[1,1'-biphenyl]-3-amine, is presented below.
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Chemical Shift (δ) (ppm) Assignment

~ 158.0 C-OCH₃

~ 145.0 C-NH₂

~ 140.0 C-C (biphenyl linkage)

~ 138.0 C-C (biphenyl linkage)

~ 130.0 - 110.0 Ar-C

~ 55.5 -OCH₃

Disclaimer: The data presented in this table is a prediction based on the analysis of structurally

related molecules and awaits experimental confirmation.

Experimental Protocols for NMR Spectroscopy
The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation.

The following is a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of small

organic molecules like 6-Methoxy-[1,1'-biphenyl]-3-amine.

Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of 6-

Methoxy-[1,1'-biphenyl]-3-amine.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or

Acetone-d₆. The choice of solvent can slightly affect the chemical shifts.

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated

solvent in a clean, dry NMR tube.

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

Gentle vortexing or sonication may be used if necessary.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing the chemical shifts to 0.00 ppm. Modern NMR instruments can also reference
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the spectra to the residual solvent peak.

NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR

spectrometer (e.g., 300-500 MHz).

Parameter ¹H NMR ¹³C NMR

Operating Frequency 300 - 500 MHz 75 - 125 MHz

Pulse Program Standard single pulse Proton-decoupled single pulse

Acquisition Time 2 - 4 seconds 1 - 2 seconds

Relaxation Delay 1 - 5 seconds 2 - 5 seconds

Number of Scans 8 - 16 128 - 1024 (or more)

Spectral Width -2 to 12 ppm -10 to 220 ppm

Temperature
Room Temperature (e.g., 298

K)

Room Temperature (e.g., 298

K)

Workflow for NMR Data Acquisition and
Interpretation
The process of obtaining and interpreting NMR data follows a systematic workflow to ensure

accurate and reliable results.
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NMR Data Workflow

Sample Preparation

NMR Instrument Setup

Data Acquisition (¹H, ¹³C, etc.)

Data Processing (Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis (Peak Picking, Integration)

Structure Elucidation / Verification

Data Reporting and Archiving

Click to download full resolution via product page

Figure 2: General workflow for NMR data acquisition and interpretation.

This guide serves as a foundational resource for understanding the NMR spectral

characteristics of 6-Methoxy-[1,1'-biphenyl]-3-amine. While the provided spectral data is
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predictive, it offers valuable insights for researchers working with this and related compounds.

Experimental verification of this data is encouraged for definitive structural assignment.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Methoxy-[1,1'-biphenyl]-3-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027535#1h-nmr-and-13c-nmr-spectral-data-of-6-
methoxy-1-1-biphenyl-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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